4-bromo-3,5-diethyl-1H-pyrazole
Overview
Description
4-Bromo-3,5-diethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H11BrN2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Given the inhibitory effects on oxidative phosphorylation and calcium uptake, it can be inferred that the compound may impact energy metabolism and cellular signaling pathways .
Pharmacokinetics
The compound’s solubility, stability, and reactivity would play a significant role in its bioavailability .
Result of Action
The inhibition of oxidative phosphorylation and calcium uptake suggests potential impacts on cellular energy levels and signal transduction .
Action Environment
The action, efficacy, and stability of 4-bromo-3,5-diethyl-1H-pyrazole can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is applied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-diethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-diethyl-1H-pyrazole with bromine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-diethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
Scientific Research Applications
4-Bromo-3,5-diethyl-1H-pyrazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Similar in structure but with methyl groups instead of ethyl groups.
3,5-Diethyl-1H-pyrazole:
Uniqueness
4-Bromo-3,5-diethyl-1H-pyrazole is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and physical properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-3,5-diethyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSLGRMIYOSZPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)CC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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